molecular formula C21H28N4O2S B2994516 N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1207027-17-5

N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No.: B2994516
CAS No.: 1207027-17-5
M. Wt: 400.54
InChI Key: VPPYQJAOCNFHHP-UHFFFAOYSA-N
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Description

N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as Cu(OTf)2 and reagents like di-tert-butyl dicarbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new alkyl or aryl group.

Scientific Research Applications

N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-butyl-4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-2-3-12-22-20(27)16-8-10-18(11-9-16)25-14-13-23-21(25)28-15-19(26)24-17-6-4-5-7-17/h8-11,13-14,17H,2-7,12,15H2,1H3,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPYQJAOCNFHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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